Varenicline tartrate

Description

Properties

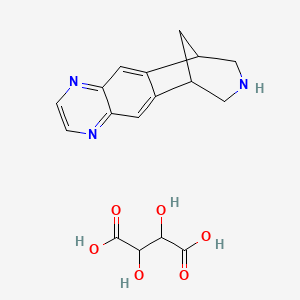

Molecular Formula |

C17H19N3O6 |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

TWYFGYXQSYOKLK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Varenicline Tartrate and the α4β2 Nicotinic Acetylcholine Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of varenicline (B1221332) tartrate on the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target in smoking cessation therapies. Varenicline, a high-affinity partial agonist, modulates the receptor's activity to alleviate nicotine (B1678760) withdrawal symptoms and reduce the rewarding effects of smoking. This document details the quantitative pharmacology of varenicline, outlines key experimental protocols for its study, and visualizes the underlying molecular and systemic interactions.

Core Mechanism of Action: A Duality of Function

Varenicline's efficacy as a smoking cessation aid stems from its unique interaction with the α4β2 nAChR, the primary receptor subtype in the brain that mediates nicotine dependence.[1][2] It functions as a partial agonist, exhibiting a dual mechanism of action.[1] Firstly, by binding to and moderately stimulating the α4β2 receptor, varenicline provides a sustained, low level of dopamine (B1211576) release in the mesolimbic pathway.[3] This agonist activity helps to alleviate the craving and withdrawal symptoms that arise during smoking cessation.[1]

Secondly, due to its high binding affinity for the α4β2 receptor, varenicline effectively competes with and blocks nicotine from binding.[4][5] When a person smokes while on varenicline, the nicotine is unable to produce its full rewarding effect because its access to the receptors is significantly reduced.[5] This antagonist action diminishes the pleasurable sensations associated with smoking, thereby reducing the incentive to smoke.

Quantitative Pharmacology of Varenicline at α4β2 Receptors

The interaction of varenicline with α4β2 nAChRs has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and efficacy.

Table 1: Varenicline Binding Affinity (Ki) at α4β2 Nicotinic Acetylcholine Receptors

| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |

| Varenicline | α4β2 | 0.06 - 0.4 | Human/Rat | [4][6] |

| Nicotine | α4β2 | 6.1 | Rat | [4] |

| Cytisine | α4β2 | 0.17 | Not Specified | [7] |

Table 2: Varenicline Functional Potency (EC50) and Efficacy at α4β2 Nicotinic Acetylcholine Receptors

| Ligand | Receptor Subtype | EC50 (µM) | Efficacy (% of Acetylcholine/Nicotine) | Species | Reference |

| Varenicline | α4β2 | 0.1 - 2.3 | 13.4 - 45% | Human/Rat | [6][8] |

| Nicotine | α4β2 | Not specified | Full Agonist | Human/Rat | [9] |

| Acetylcholine | α4β2 | 56.4 | 100% | Human | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of varenicline with α4β2 receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of varenicline for the α4β2 nAChR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenized tissue or cells expressing α4β2 receptors (e.g., rat brain cortex, HEK293 cells stably expressing human α4β2).[10][11][12]

-

Radioligand: A high-affinity radiolabeled ligand for the α4β2 receptor, such as [³H]Epibatidine or [³H]Cytisine.[6][13]

-

Varenicline Tartrate: A range of concentrations.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

96-well Filter Plates: e.g., GF/B glass fiber plates.

-

Scintillation Cocktail and Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of varenicline. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor like nicotine).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the varenicline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (potency and efficacy) of varenicline at α4β2 receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis Oocytes: Stage V-VI oocytes.

-

cRNA: In vitro transcribed cRNA for human α4 and β2 subunits.

-

Injection Pipettes and Micromanipulators.

-

TEVC Setup: Including an amplifier, voltage and current electrodes, recording chamber, and perfusion system.

-

Recording Solution (Barth's Solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.

-

This compound Solutions: A range of concentrations prepared in the recording solution.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of α4 and β2 cRNA and incubate for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with both the voltage and current electrodes.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply different concentrations of varenicline to the oocyte via the perfusion system.

-

Data Acquisition: Record the inward current elicited by the application of varenicline.

-

Data Analysis: Plot the peak current response against the logarithm of the varenicline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum current response (efficacy) relative to a full agonist like acetylcholine.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions, such as the nucleus accumbens, in response to varenicline administration.

Materials:

-

Experimental Animals: e.g., Male Sprague-Dawley rats.

-

Stereotaxic Apparatus.

-

Microdialysis Probes: With a semipermeable membrane.

-

Microinfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

-

This compound Solution: For systemic administration (e.g., subcutaneous injection).

-

Fraction Collector.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) System.

Procedure:

-

Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer varenicline systemically (e.g., s.c. injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.

-

Dopamine Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the time course of dopamine release in response to varenicline.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of varenicline's mechanism of action and the experimental procedures used to study it.

Conclusion

This compound's mechanism of action at the α4β2 nicotinic acetylcholine receptor is a well-defined example of targeted pharmacology. Its partial agonist profile allows it to effectively mitigate nicotine withdrawal and craving while simultaneously blocking the reinforcing effects of nicotine. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of nicotine addiction and nAChR modulation. Further research into the nuances of varenicline's interaction with different α4β2 receptor stoichiometries and its downstream signaling effects will continue to refine our understanding of its therapeutic efficacy and may pave the way for the development of even more effective smoking cessation aids.

References

- 1. Varenicline attenuates nicotine-enhanced brain-stimulation reward by activation of α4β2 nicotinic receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 4. pnas.org [pnas.org]

- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. researchgate.net [researchgate.net]

- 10. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

Varenicline Tartrate: A Comprehensive Technical Guide to its Binding Affinity for Nicotinic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of varenicline (B1221332) tartrate for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Varenicline, a first-line pharmacotherapy for smoking cessation, exerts its therapeutic effects through a unique profile of interactions with these receptors. This document consolidates key quantitative data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Varenicline Tartrate

Varenicline exhibits a high affinity and selectivity for the α4β2 nAChR subtype, where it acts as a partial agonist.[1][2][3][4][5][6][7][8] This partial agonism is central to its mechanism of action, as it both alleviates nicotine (B1678760) withdrawal symptoms by providing a moderate level of dopaminergic stimulation and reduces the rewarding effects of nicotine by competing for the same binding site.[4][9] Varenicline also demonstrates significant interactions with other nAChR subtypes, including α3β4, α6β2, and α7, as well as the 5-HT3 receptor.[3][7][10][11][12]

Table 1: Varenicline Binding Affinities (Ki) for Nicotinic Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Reference |

| α4β2 | Human | 0.06 | [1] |

| Rat | 0.14 | [10][13] | |

| Mouse | 0.11 | [11] | |

| Human | 0.4 | [9] | |

| α3β4 | Human | 240 | [1] |

| Human | - | [2] | |

| α7 | Human | 322 | [1] |

| Human | - | [2] | |

| Human | 125 | [9] | |

| α1βγδ | Human | 3540 | [1] |

| α6β2 * | Rat | 0.12 | [10][13] |

| Monkey | 0.13 | [10][13] | |

| 5-HT3 | Human | 350 | [7] |

Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*

Table 2: Varenicline Functional Activity (EC50/IC50) at Nicotinic Receptor Subtypes

| Receptor Subtype | Activity Type | Species | EC50/IC50 (µM) | Efficacy (vs. ACh or Nicotine) | Reference |

| α4β2 | Partial Agonist | Rat | 2.3 ± 0.3 | 13.4 ± 0.4% (vs. ACh) | [6] |

| Partial Agonist | Human | 0.0543 (54.3 nM) | 7 ± 0.4% (vs. ACh) | [14] | |

| α3β4 | Partial Agonist | Rat | 55 ± 8 | 75 ± 6% (vs. ACh) | [6] |

| Agonist | Human | 1.8 (1.2-2.7) | - | [14] | |

| α7 | Full Agonist | Rat | 18 ± 6 | 93 ± 7% (vs. ACh) | [6] |

| α6β2 * | Partial Agonist | Rat | 0.007 | 49% (vs. Nicotine) | [10][13] |

| Partial Agonist | Monkey | 0.014 | - | [10][13] | |

| α3β2 | Weak Partial Agonist | Rat | - | <10% | [6] |

| α6-containing | Weak Partial Agonist | Rat | - | <10% | [6] |

| 5-HT3 | Near Full Agonist | Human | 5.9 | ~80% (vs. 5-HT) | [12] |

| Partial Agonist | Mouse | 18 | 35% (vs. 5-HT) | [12] |

Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*

Experimental Protocols

The binding affinities and functional activities of varenicline are determined through a variety of in vitro and in vivo experimental protocols. The most common methods are radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[15] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as varenicline, is determined by its ability to displace the radiolabeled ligand.

General Protocol for Competitive Radioligand Binding Assay: [15][16]

-

Membrane Preparation:

-

Tissue (e.g., rat or monkey striatum) or cells expressing the nAChR subtype of interest are homogenized in a cold lysis buffer.[16]

-

The homogenate is centrifuged to pellet the membranes containing the receptors.[16]

-

The membrane pellet is washed and resuspended in a final assay binding buffer.[16]

-

Protein concentration is determined using a standard assay (e.g., BCA assay).[16]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.[16]

-

To each well, the prepared membranes, a solution of the competing unlabeled compound (varenicline) at various concentrations, and a solution of the radioligand are added.[16] Common radioligands include [³H]-epibatidine for α4β2 and α3β4 receptors and [¹²⁵I]-α-bungarotoxin for α7 receptors.[9]

-

The plate is incubated to allow the binding to reach equilibrium.[16]

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through a filter mat that traps the membranes with the bound radioligand.[16]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[16]

-

The radioactivity retained on the filters is counted using a scintillation counter.[16]

-

-

Data Analysis:

-

Non-specific binding is subtracted from the total binding to determine the specific binding.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of varenicline that inhibits 50% of the specific binding of the radioligand).

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Electrophysiological Studies

Electrophysiological techniques, such as two-electrode voltage clamp using Xenopus laevis oocytes and patch-clamp on cultured cells, are used to measure the functional activity of varenicline at nAChRs. These methods directly measure the ion flow through the receptor channel upon agonist binding.

General Protocol for Two-Electrode Voltage Clamp in Xenopus Oocytes: [6][17]

-

Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the subunits of the desired nAChR subtype is injected into the oocytes.

-

The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).[14]

-

-

Drug Application and Data Acquisition:

-

Increasing concentrations of varenicline are applied to the oocyte through the perfusion system.

-

The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

-

The peak current response at each concentration is measured.

-

-

Data Analysis:

-

The current responses are plotted against the varenicline concentration to generate a dose-response curve.

-

The EC50 value (the concentration of varenicline that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined by fitting the data to a logistic equation.

-

Efficacy is often expressed relative to a full agonist, such as acetylcholine (ACh) or nicotine.[6]

-

Signaling Pathways

The interaction of varenicline with nAChRs triggers downstream signaling events that are crucial for its therapeutic effects. The primary pathways involve the modulation of neurotransmitter release, particularly dopamine (B1211576), and the cholinergic anti-inflammatory pathway.

Dopaminergic Pathway (α4β2 and α6β2 Receptors)

Varenicline's partial agonism at α4β2 and α6β2 nAChRs in the mesolimbic dopamine system is fundamental to its efficacy in smoking cessation.[10][13] These receptors are located on dopaminergic neurons in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens (NAc).

-

As a partial agonist: Varenicline provides a moderate and sustained increase in dopamine release, which helps to alleviate nicotine withdrawal symptoms and cravings.

-

As a competitive antagonist in the presence of nicotine: Varenicline prevents nicotine from binding to these receptors, thereby blunting the large, rapid surge in dopamine that is associated with the reinforcing and rewarding effects of smoking.[9]

Cholinergic Anti-inflammatory Pathway (α7 Receptor)

Varenicline acts as a full agonist at the α7 nAChR.[6] This receptor is a key component of the cholinergic anti-inflammatory pathway, which is an endogenous mechanism that regulates inflammation.[18] Activation of α7 nAChRs on immune cells, such as macrophages, can inhibit the production and release of pro-inflammatory cytokines.[18][19] This anti-inflammatory action of varenicline may contribute to its overall therapeutic profile, although its role in smoking cessation is less defined than its effects on the dopaminergic system.

References

- 1. rndsystems.com [rndsystems.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Varenicline attenuates nicotine-enhanced brain-stimulation reward by activation of α4β2 nicotinic receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Electrophysiological Perspectives on the Therapeutic Use of Nicotinic Acetylcholine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nicotinic acetylcholine receptor-mediated effects of varenicline on LPS-elevated prostaglandin and cyclooxygenase levels in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Varenicline Tartrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332) tartrate, a prescription medication developed for smoking cessation, exhibits a unique and complex pharmacodynamic profile within the central nervous system (CNS). Its efficacy is primarily attributed to its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), which play a crucial role in the reinforcing effects of nicotine (B1678760) and the modulation of various neurotransmitter systems. This technical guide provides a comprehensive overview of the pharmacodynamics of varenicline, with a focus on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action at Nicotinic Acetylcholine Receptors

Varenicline's primary mechanism of action is centered on its activity as a partial agonist at the α4β2 subtype of nAChRs and a full agonist at the α7 nAChR subtype.[1][2][3] This dual activity is critical to its therapeutic effect in smoking cessation.

As a partial agonist at α4β2 nAChRs , varenicline binds to these receptors with high affinity and selectivity, producing a moderate level of receptor activation, significantly lower than that of nicotine.[4][5] This action is believed to alleviate the symptoms of nicotine withdrawal and craving by providing a sustained, low level of stimulation to the mesolimbic dopamine (B1211576) system.[6][7] Simultaneously, by occupying the α4β2 receptors, varenicline acts as an antagonist in the presence of nicotine, blocking nicotine from binding and thereby reducing the rewarding and reinforcing effects of smoking.[5][8]

As a full agonist at α7 nAChRs , varenicline's role is less clearly defined in the context of smoking cessation, but this activity may contribute to its overall neuropharmacological effects.[1][3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding varenicline's interaction with various nAChR subtypes and its effect on dopamine levels.

Table 1: Varenicline Binding Affinities (Ki) for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |

| α4β2 | Human | [3H]-Epibatidine | 0.4 ± 0.1 | [4] |

| α4β2 | Rat | [125I]-Epibatidine | 0.14 ± 0.01 | [9] |

| α6β2 | Rat | [125I]α-CtxMII | 0.12 ± 0.02 | [9] |

| α3β4 | Human | [3H]-Epibatidine | > 500 | [4] |

| α7 | Human | [125I]-α-Bungarotoxin | 125 | [4] |

| α1βγδ (muscle) | Torpedo | [125I]-α-Bungarotoxin | > 8000 | [4] |

Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*

Table 2: Varenicline Functional Potency (EC50) and Efficacy at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Species | Assay System | EC50 (µM) | Efficacy (relative to Acetylcholine) | Reference(s) |

| α4β2 | Rat | Xenopus Oocytes | 2.3 ± 0.3 | 13.4 ± 0.4% | [1] |

| α3β4 | Rat | Xenopus Oocytes | 55 ± 8 | 75 ± 6% | [1] |

| α7 | Rat | Xenopus Oocytes | 18 ± 6 | 93 ± 7% | [1] |

| α6β2* ([3H]dopamine release) | Rat | Striatal Synaptosomes | 0.007 | 49% (relative to nicotine) | [9] |

| α4β2* ([3H]dopamine release) | Rat | Striatal Synaptosomes | 0.086 | 24% (relative to nicotine) | [9] |

Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*

Table 3: Effect of Varenicline on Dopamine Levels in the Nucleus Accumbens

| Experimental Condition | Species | Method | Varenicline Dose | Change in Dopamine Levels | Reference(s) |

| Varenicline alone | Mouse | In vivo fiber photometry | 1.5 mg/kg (SC) | Rapid enhancement, peaking at 5 min | [10] |

| Varenicline + Nicotine (co-administration) | Mouse | In vivo fiber photometry | 1.5 mg/kg (SC) | Attenuated nicotine-evoked DA release | [10] |

| Varenicline pretreatment (30 min prior) | Mouse | In vivo fiber photometry | 1.5 mg/kg (SC) | Completely suppressed nicotine-evoked DA release | [10] |

| Varenicline treatment (10-11 days) | Human | PET with [11C]-(+)-PHNO | Standard clinical dosing | Significantly reduced [11C]-(+)-PHNO binding in dorsal caudate, indicating increased DA levels | [11][12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by varenicline and the workflows of the experimental techniques used to study its pharmacodynamics.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of varenicline for specific nAChR subtypes.

Materials:

-

Tissue/Cell Preparation: Brain tissue homogenates (e.g., rat striatum) or cell lines expressing specific nAChR subtypes.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-epibatidine for α4β2, [125I]α-conotoxin MII for α6β2*).

-

Varenicline Tartrate: A range of concentrations for competition.

-

Binding Buffer: Typically a Tris-HCl buffer (pH 7.4) containing physiological concentrations of ions.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold binding buffer.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of varenicline.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competing ligand, e.g., nicotine).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding as a function of the varenicline concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

Objective: To measure the extracellular concentration of dopamine in specific brain regions (e.g., nucleus accumbens) in response to varenicline administration.

Materials:

-

Animal Model: Typically rats or mice.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: With a semi-permeable membrane of a specific length and molecular weight cut-off.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Fraction Collector: To collect dialysate samples at regular intervals.

-

HPLC with Electrochemical Detection (HPLC-ECD): For the separation and quantification of dopamine.

Protocol:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period for the baseline dopamine levels to become consistent.

-

Collect baseline dialysate samples.

-

Administer varenicline (e.g., via intraperitoneal injection or through the dialysis probe).

-

Continue collecting dialysate samples at regular intervals.

-

-

Neurochemical Analysis:

-

Inject the collected dialysate samples into an HPLC-ECD system.

-

Separate dopamine from other neurochemicals based on its retention time on the HPLC column.

-

Detect and quantify the amount of dopamine in each sample using the electrochemical detector.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels.

-

Analyze the time course of dopamine changes in response to varenicline administration.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effects of varenicline on the electrophysiological properties of individual neurons, such as dopamine neurons in the ventral tegmental area (VTA).

Materials:

-

Animal Model: Typically mice or rats.

-

Vibratome: For preparing acute brain slices.

-

Recording Chamber and Perfusion System: To maintain the viability of the brain slices.

-

Microscope with DIC Optics: To visualize individual neurons.

-

Micromanipulators: For precise positioning of the recording electrode.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Glass Capillaries: For pulling patch pipettes.

-

Intracellular and Extracellular Solutions (aCSF).

Protocol:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal or sagittal slices containing the VTA using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Identify putative dopamine neurons based on their location and morphology under the microscope.

-

Pull a glass pipette to a resistance of 3-7 MΩ and fill it with intracellular solution.

-

Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

-

Record baseline neuronal activity (e.g., firing rate, membrane potential) in current-clamp or voltage-clamp mode.

-

Bath-apply varenicline at known concentrations and record the changes in the neuron's electrophysiological properties.

-

-

Data Analysis:

-

Analyze the recorded data to determine the effects of varenicline on parameters such as firing frequency, action potential waveform, and postsynaptic currents.

-

Conclusion

This compound's pharmacodynamic profile in the central nervous system is characterized by its unique dual action as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. This leads to a modulation of the mesolimbic dopamine system, which is believed to be the primary mechanism underlying its efficacy as a smoking cessation aid. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of varenicline and similar compounds.

References

- 1. Optimized workflow for behavior-coupled fiber photometry experiment: improved data navigation and accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET Imaging of Pancreatic Dopamine D2 and D3 Receptor Density with 11C-(+)-PHNO in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimized workflow for behavior-coupled fiber photometry experiment: improved data navigation and accessibility [frontiersin.org]

- 5. Fiber photometry analysis of spontaneous dopamine signals: The z-scored data are not the data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

Varenicline Tartrate: A Deep Dive into its Modulation of Dopaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varenicline (B1221332) tartrate, a first-line pharmacotherapy for smoking cessation, exerts its clinical efficacy through a unique mechanism of action centered on the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and the subsequent impact on the mesolimbic dopamine (B1211576) system. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying varenicline's effects on dopamine release pathways. It synthesizes key preclinical and clinical findings, presents quantitative data in a structured format, details common experimental protocols for studying these interactions, and provides visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the fields of neuropharmacology, addiction research, and drug development.

Introduction: The Role of the Mesolimbic Dopamine System in Nicotine (B1678760) Addiction

The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex, is a critical neural circuit in mediating the rewarding and reinforcing effects of drugs of abuse, including nicotine.[1][2][3][4] Nicotine, the primary psychoactive component in tobacco, acts as an agonist at nAChRs located on dopaminergic neurons in the VTA.[3][4] This activation leads to an increased firing rate of these neurons and a subsequent surge of dopamine release in the NAc, an event strongly associated with the pleasurable and addictive properties of smoking.[3][4] Chronic nicotine exposure leads to neuroadaptations, including an upregulation of nAChRs, which contributes to the development of tolerance, dependence, and the manifestation of withdrawal symptoms upon cessation.[5][6]

Varenicline's Core Mechanism of Action: Partial Agonism at α4β2 Nicotinic Acetylcholine Receptors

Varenicline is a selective partial agonist at the α4β2 subtype of nAChRs, which are highly expressed in the VTA and play a pivotal role in nicotine addiction.[7][8][9][10][11][12] Its therapeutic effect is derived from a dual mechanism of action:

-

Agonist Activity: In the absence of nicotine (during a quit attempt), varenicline acts as an agonist, providing a moderate and sustained stimulation of α4β2 nAChRs.[13] This leads to a modest increase in dopamine release in the NAc, which is thought to alleviate craving and withdrawal symptoms.[13][14]

-

Antagonist Activity: In the presence of nicotine (if a person smokes), varenicline acts as an antagonist. Due to its higher binding affinity for α4β2 nAChRs compared to nicotine, it effectively competes with and blocks nicotine from binding to these receptors.[15][16][17][18] This prevents the large surge in dopamine release typically induced by smoking, thereby diminishing the rewarding and reinforcing effects of nicotine.[16][17]

Varenicline also exhibits activity at other nAChR subtypes, including α3β4, α6β2*, and as a full agonist at α7 nAChRs, which may contribute to its overall pharmacological profile.[11][14][15][19][20]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the pharmacological profile of varenicline in comparison to nicotine.

Table 1: Binding Affinity (Ki) of Varenicline and Nicotine for nAChR Subtypes

| Compound | Receptor Subtype | Species | Ki (nM) | Reference |

| Varenicline | α4β2 | Rat | 0.14 | [19] |

| Monkey | 0.19 ± 0.11 | [19] | ||

| Mouse | 0.11 ± 0.01 | [6] | ||

| α6β2 | Rat | 0.12 | [19] | |

| Monkey | 0.13 | [19] | ||

| Nicotine | α4β2* | Mouse | 1.6 ± 0.08 | [6] |

Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*

Table 2: Functional Activity (EC50 and Emax) of Varenicline and Nicotine at nAChR Subtypes

| Compound | Receptor Subtype | Assay | Species | EC50 (µM) | Emax (% of Nicotine) | Reference |

| Varenicline | α4β2 | Patch Clamp (HEK cells) | Human | 3.1 | ~45% | [3] |

| α4β2 | [3H]Dopamine Release | Rat | 0.086 | 24% | [19] | |

| Monkey | 0.029 | - | [19] | |||

| α6β2 | [3H]Dopamine Release | Rat | 0.007 | 49% | [19] | |

| Monkey | 0.014 | - | [19] | |||

| Nicotine | α6β2 | [3H]Dopamine Release | Monkey | 0.68 | 100% | [19] |

| α4β2 | [3H]Dopamine Release | Monkey | 1.21 | 100% | [19] |

Table 3: In Vivo Effects of Varenicline on Dopamine Release

| Varenicline Administration | Effect on Dopamine Release | Brain Region | Species | Measurement Technique | Key Finding | Reference |

| Varenicline alone | 40-60% less efficacious than nicotine in stimulating DA release | Nucleus Accumbens | Rat | In vivo microdialysis | Varenicline has a lower intrinsic activity compared to nicotine. | [3] |

| Varenicline + Nicotine | Attenuates nicotine-induced dopamine release to the level of varenicline alone | Nucleus Accumbens | Rat | In vivo microdialysis | Demonstrates varenicline's antagonist effect in the presence of nicotine. | [16] |

| Varenicline pretreatment (30 min prior to nicotine) | Completely suppressed nicotine-evoked dopamine release | Nucleus Accumbens | Mouse | In vivo fiber photometry | Pretreatment enhances the suppressive effect of varenicline. | [1] |

| Varenicline co-administered with nicotine | 32% suppression of nicotine-evoked dopamine release | Nucleus Accumbens | Mouse | In vivo fiber photometry | Co-administration shows a less potent suppressive effect compared to pretreatment. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Detailed Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of freely moving rats following varenicline administration.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2mm membrane)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.2 mM MgCl2, buffered to pH 7.4

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Varenicline tartrate solution

Procedure:

-

Surgery: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least 5-7 days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period of at least 1-2 hours, collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer varenicline (e.g., subcutaneously) or vehicle.

-

Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period post-injection (e.g., 2-3 hours).

-

Analysis: Analyze the dopamine content in the dialysate samples using HPLC-ED.

-

Data Normalization: Express the post-injection dopamine levels as a percentage of the mean baseline levels.

Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

Objective: To measure rapid, sub-second dopamine release and uptake dynamics in nucleus accumbens brain slices in response to electrical stimulation and to assess the modulatory effects of varenicline.[21][22]

Materials:

-

Male Sprague-Dawley rats (200-300g)[8]

-

Vibratome

-

Recording chamber

-

Carbon-fiber microelectrodes

-

Ag/AgCl reference electrode

-

Stimulating electrode

-

FSCV data acquisition system (e.g., Axopatch 200B amplifier, pClamp software)[22]

-

Oxygenated (95% O2/5% CO2) aCSF

-

This compound solution

Procedure:

-

Slice Preparation: Rapidly decapitate the rat, remove the brain, and place it in ice-cold, oxygenated aCSF. Cut coronal slices (e.g., 300-400 µm thick) containing the nucleus accumbens using a vibratome.[22]

-

Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Electrode Placement: Position a carbon-fiber microelectrode in the nucleus accumbens shell and a stimulating electrode nearby.

-

Evoked Dopamine Release: Apply a triangular waveform to the carbon-fiber electrode. Evoke dopamine release by applying a single electrical pulse or a train of pulses through the stimulating electrode. Record the resulting change in current, which is proportional to the dopamine concentration.[21][22]

-

Baseline Measurement: Record several stable baseline responses.

-

Varenicline Application: Bath-apply varenicline at a known concentration to the slice.

-

Post-Drug Measurement: After a sufficient incubation period, again evoke and record dopamine release to determine the effect of varenicline on the amplitude and kinetics of the dopamine signal.

-

Data Analysis: Analyze the changes in peak dopamine concentration, release rate, and uptake rate before and after varenicline application.

Conclusion

This compound's efficacy as a smoking cessation aid is firmly rooted in its unique pharmacological profile as a partial agonist at α4β2 nAChRs. By providing a low level of dopaminergic stimulation in the absence of nicotine and competitively inhibiting the rewarding effects of nicotine when smoking occurs, varenicline effectively addresses both the withdrawal and reinforcement aspects of nicotine addiction. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation of varenicline and the development of novel therapeutics targeting the nicotinic cholinergic and dopaminergic systems for the treatment of substance use disorders. The intricate interplay between varenicline and the mesolimbic dopamine pathway highlights the complexity of addiction neurobiology and the potential for targeted pharmacological interventions.

References

- 1. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specificity of Varenicline in Blocking Mesolimbic Circuit Activation to Natural and Drug Rewards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Effects of Varenicline on Smoking Cue–Triggered Neural and Craving Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Varenicline Improves Mood and Cognition during Smoking Abstinence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The contribution of α4β2 and non-α4β2 nicotinic acetylcholine receptors to the discriminative stimulus effects of nicotine and varenicline in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Varenicline decreases ethanol intake and increases dopamine release via neuronal nicotinic acetylcholine receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Varenicline enhances dopamine release facilitation more than nicotine after long-term nicotine treatment and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

Varenicline Tartrate: A Deep Dive into its Modulation of Cholinergic Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Varenicline (B1221332), a first-line pharmacotherapy for smoking cessation, exerts its therapeutic effects through a unique interaction with the cholinergic system. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which varenicline tartrate modulates cholinergic neurotransmission. It delves into its primary role as a partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) and its full agonist activity at α7 nAChRs. This document synthesizes quantitative binding and functional data, details key experimental protocols for its study, and visualizes the complex signaling pathways and experimental workflows involved. The information presented is intended to serve as a critical resource for researchers and professionals in pharmacology and drug development, fostering a deeper understanding of varenicline's neuropharmacological profile and informing future research in nicotinic receptor-targeted therapies.

Introduction

Nicotine (B1678760) addiction, the primary driver of tobacco use, is fundamentally a disorder of the cholinergic system. Nicotine, the main psychoactive component in tobacco, exerts its reinforcing effects by binding to and activating nicotinic acetylcholine receptors (nAChRs) in the brain.[1] This activation, particularly of the α4β2 subtype, triggers the release of dopamine (B1211576) in the mesolimbic pathway, a critical component of the brain's reward circuitry.[2][3] Varenicline was rationally designed to target this very mechanism.[4] Marketed as Chantix® and Champix®, varenicline represents a significant advancement in smoking cessation therapy, demonstrating higher efficacy than nicotine replacement therapies or bupropion.[1]

This guide will explore the nuanced pharmacology of varenicline, focusing on its dual mechanism of action that underlies its clinical success:

-

Partial Agonism at α4β2 nAChRs: Varenicline binds with high affinity to α4β2 nAChRs, acting as a partial agonist.[4][5] This means it produces a moderate level of receptor activation, sufficient to alleviate nicotine withdrawal symptoms and cravings.[1] Simultaneously, by occupying the receptor, it acts as an antagonist in the presence of nicotine, blocking the reinforcing effects of smoking.[1][2]

-

Full Agonism at α7 nAChRs: Varenicline is also a full agonist at the homomeric α7 nAChR subtype.[5][6] The contribution of this activity to its smoking cessation efficacy is an area of ongoing research, but it is known to be involved in cognitive function and inflammation.[6][7]

Beyond its direct effects on nAChRs, varenicline also modulates downstream neurotransmitter systems, including the glutamatergic and GABAergic systems, further contributing to its complex neuropharmacological profile.[8][9]

Quantitative Data on Varenicline-nAChR Interactions

The following tables summarize the binding affinities (Ki), and functional potencies (EC50) and efficacies of varenicline at various nAChR subtypes. This data is critical for understanding its selectivity and mechanism of action.

Table 1: Varenicline Binding Affinities (Ki) for nAChR Subtypes

| nAChR Subtype | Species | Ki (nM) | Reference |

| α4β2 | Human | 0.06 | [10] |

| α4β2 | Rat | 0.4 | [11] |

| α7 | Rat | 125 | [11] |

| α3β4 | Rat | > 8000 | [11] |

| α1βγδ (muscle) | Rat | > 8000 | [11] |

Table 2: Varenicline Functional Potency (EC50) and Efficacy at nAChR Subtypes

| nAChR Subtype | Species | EC50 (µM) | Efficacy (% of ACh response) | Reference |

| α4β2 | Rat | 2.3 ± 0.3 | 13.4 ± 0.4 | [5] |

| α7 | Rat | 18 ± 6 | 93 ± 7 (Full Agonist) | [5] |

| α3β4 | Rat | 55 ± 8 | 75 ± 6 | [5] |

| α3β2 | Rat | - | <10 | [5] |

| α6-containing | Rat | - | <10 | [5] |

Core Signaling Pathways Modulated by Varenicline

Varenicline's interaction with nAChRs initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Varenicline's Dual Action at the α4β2 nAChR

Varenicline's partial agonism at the α4β2 nAChR is central to its therapeutic effect. It provides a moderate level of dopaminergic stimulation to alleviate withdrawal while preventing the larger dopamine surge from nicotine.

Varenicline's partial agonism at the α4β2 nAChR.

Varenicline's Full Agonist Action at the α7 nAChR

As a full agonist at α7 nAChRs, varenicline can influence cognitive processes and has demonstrated anti-inflammatory effects.[6][7]

Varenicline's full agonism at the α7 nAChR.

Modulation of GABAergic and Glutamatergic Neurotransmission

Varenicline also influences other neurotransmitter systems. It has been shown to enhance presynaptic GABA release, which may contribute to its anxiolytic and cognitive effects.[1][8] Additionally, varenicline can modulate glutamate (B1630785) levels, a key neurotransmitter in addiction pathways.[9]

Varenicline's modulation of GABA and glutamate release.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of varenicline with the cholinergic system.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of varenicline for different nAChR subtypes.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)

-

Radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 20 mM Tris, pH 7.4, 0.05% Tween)

-

Non-specific binding competitor (e.g., high concentration of nicotine)

-

96-well plates

-

Cell harvester and glass fiber filters

-

Scintillation counter

Workflow Diagram:

Workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target nAChR and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of non-labeled competitor), and competitive binding (membranes + radioligand + varying concentrations of varenicline).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of varenicline to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the functional potency (EC50) and efficacy of varenicline at nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the nAChR subunits of interest

-

Microinjection apparatus

-

TEVC amplifier and data acquisition system

-

Two microelectrodes (voltage and current) filled with 3 M KCl

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

-

Acetylcholine and varenicline solutions

Workflow Diagram:

Workflow for a two-electrode voltage clamp experiment.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with cRNA encoding the desired nAChR subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes.

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply a saturating concentration of acetylcholine to determine the maximum current response (Imax). After washout, apply increasing concentrations of varenicline and record the current at each concentration.

-

Data Analysis: Plot the normalized current response against the log concentration of varenicline to generate a dose-response curve. Fit the curve to determine the EC50 and maximal efficacy relative to acetylcholine.

In Vivo Microdialysis

Objective: To measure the effect of varenicline on extracellular dopamine levels in the nucleus accumbens of a freely moving animal.

Materials:

-

Laboratory animal (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump and artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

-

Varenicline solution

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of the animal.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate and allow the system to equilibrate.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals to establish a baseline dopamine level.

-

Varenicline Administration: Administer varenicline (e.g., systemically or via reverse dialysis).

-

Post-Treatment Sample Collection: Continue collecting dialysate samples to measure changes in dopamine concentration.

-

Dopamine Quantification: Analyze the dopamine concentration in the collected samples using HPLC-ECD.

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure rapid, sub-second changes in dopamine release and uptake in response to varenicline.

Materials:

-

Anesthetized or freely moving laboratory animal

-

Carbon-fiber microelectrode and stimulating electrode

-

FSCV data acquisition system

-

Varenicline solution

Procedure:

-

Electrode Implantation: Implant a carbon-fiber microelectrode into the nucleus accumbens.

-

Baseline Recording: Apply a triangular waveform to the electrode to establish a baseline current.

-

Stimulation and Recording: Use a stimulating electrode to evoke dopamine release and record the change in current.

-

Varenicline Administration: Administer varenicline.

-

Post-Treatment Recording: Continue to evoke and record dopamine release to determine the effect of varenicline on release and reuptake kinetics.

-

Data Analysis: Quantify changes in the amplitude and kinetics of the dopamine signal.

Patch-Clamp Electrophysiology

Objective: To measure the effect of varenicline on GABAergic synaptic transmission.

Materials:

-

Brain slices from a laboratory animal (e.g., containing the hippocampus)

-

Whole-cell patch-clamp setup

-

Recording electrodes

-

Artificial cerebrospinal fluid (aCSF)

-

Pharmacological agents to isolate GABAergic currents (e.g., TTX, AP5, DNQX)

-

Varenicline solution

Procedure:

-

Slice Preparation: Prepare acute brain slices from the region of interest.

-

Recording: Obtain a whole-cell patch-clamp recording from a neuron in the slice.

-

Isolate GABAergic Currents: Perfuse the slice with aCSF containing blockers of voltage-gated sodium channels and glutamatergic transmission to isolate spontaneous miniature inhibitory postsynaptic currents (mIPSCs).

-

Varenicline Application: Bath-apply varenicline to the slice.

-

Data Recording and Analysis: Record mIPSCs before and after varenicline application. Analyze changes in the frequency and amplitude of mIPSCs to determine the effect of varenicline on presynaptic GABA release.[12]

Conclusion

This compound's modulation of cholinergic neurotransmission is a complex and multifaceted process, primarily driven by its unique profile as a high-affinity partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. This dual action allows it to effectively reduce nicotine craving and withdrawal while simultaneously blocking the rewarding effects of smoking. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for understanding and further investigating the intricate pharmacology of varenicline. A thorough comprehension of its mechanism of action is essential for optimizing its clinical use and for the development of novel, more effective therapies for nicotine addiction and other disorders involving the cholinergic system. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of these complex processes for researchers and professionals in the field.

References

- 1. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band… [ouci.dntb.gov.ua]

- 2. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profile of the Nicotinic Cholinergic Receptor Alpha 7 Subunit Gene Expression is Associated with Response to Varenicline Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nicotinic acetylcholine receptor-mediated effects of varenicline on LPS-elevated prostaglandin and cyclooxygenase levels in RAW 264.7 macrophages [frontiersin.org]

- 8. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open label smoking cessation with varenicline is associated with decreased glutamate levels and functional changes in anterior cingulate cortex: preliminary findings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unintended Interactions: An In-Vitro Exploration of Varenicline Tartrate's Off-Target Effects

For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of Varenicline (B1221332) tartrate observed in various in vitro models. Primarily developed as a selective partial agonist for α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) for smoking cessation, Varenicline's interactions with other molecular targets are of significant interest to researchers, scientists, and drug development professionals.[1][2] This document summarizes key quantitative data, details common experimental protocols used for such investigations, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of Varenicline's broader pharmacological profile.

Quantitative Assessment of Varenicline's Receptor Interactions

Varenicline exhibits a high affinity for its primary target, the α4β2 nAChR, but also interacts with other nAChR subtypes and, notably, the serotonin (B10506) 5-HT3 receptor.[1][2][3][4] The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Varenicline at these receptors as determined by in vitro assays.

Table 1: Varenicline Binding Affinities (Ki) at Various Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| α4β2 nAChR | Human | 0.15 | [2][5] |

| α3β4 nAChR | Human | 83.2 | [5] |

| α7 nAChR | Human | 616.6 | [5] |

| α1β1γδ nAChR | Human | 3,388.4 | [5] |

| α6β2* nAChR | Rat | 0.12 | [6] |

| 5-HT3 Receptor | Human | Similar IC50 to mouse | [3][7] |

| 5-HT3 Receptor | Mouse | Similar IC50 to human | [3][7] |

Table 2: Varenicline Functional Activity (EC50 and Efficacy) at Various Receptors

| Receptor Subtype | Species | Assay System | EC50 (µM) | Maximal Efficacy (Emax) | Reference |

| α4β2 nAChR | Human | HEK cells | 3.1 | ~45% of nicotine's max efficacy | [2] |

| α7 nAChR | N/A | Oocyte expression | 18 | Full agonist | [8] |

| α3β4 nAChR | N/A | Oocyte expression | 55 | N/A | [8] |

| 5-HT3 Receptor | Human | Xenopus oocytes | 5.9 | ~80% of 5-HT | [3][7][8] |

| 5-HT3 Receptor | Mouse | Xenopus oocytes | 18 | ~35% of 5-HT | [3][7][8] |

| α6β2* nAChR | Rat | Striatal synaptosomes | 0.007 | 49% of nicotine (B1678760) | [6] |

| α4β2* nAChR | Rat | Striatal synaptosomes | 0.086 | 24% of nicotine | [6] |

Key Experimental Protocols

The characterization of Varenicline's off-target effects relies on a suite of established in vitro methodologies. Below are detailed descriptions of the core experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Varenicline for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the receptor subunits).[7]

-

A radiolabeled ligand (e.g., [3H]granisetron for the 5-HT3 receptor) that binds to the target receptor with high affinity and specificity.[7]

-

Varenicline tartrate solutions of varying concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of Varenicline in the assay buffer.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of Varenicline that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique is used to study the functional properties of ion channels, such as the 5-HT3 receptor, upon ligand binding.

Objective: To determine the potency (EC50) and efficacy (maximal response) of Varenicline at a ligand-gated ion channel.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the receptor of interest (e.g., human 5-HT3A).[3]

-

This compound solutions of varying concentrations.

-

Recording solution (e.g., standard oocyte Ringer's solution).

-

Two-electrode voltage clamp amplifier and data acquisition system.

Procedure:

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with the cRNA encoding the receptor subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Voltage Clamping: An oocyte expressing the receptor is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Varenicline solutions of increasing concentrations are perfused over the oocyte.

-

Current Measurement: The binding of Varenicline to the receptor opens the ion channel, resulting in an inward current. This current is measured by the voltage clamp amplifier.[1]

-

Data Analysis: The peak current response at each Varenicline concentration is measured and plotted against the concentration to generate a dose-response curve. The EC50 and maximal response are then determined from this curve.[1]

In Vitro Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure rapid changes in the concentration of electroactive neurotransmitters, such as dopamine (B1211576), in real-time.

Objective: To measure the effect of Varenicline on dopamine release from brain slices.

Materials:

-

Brain slices containing the region of interest (e.g., nucleus accumbens).[9]

-

Carbon-fiber microelectrode.

-

FSCV waveform generator and potentiostat.

-

Data acquisition and analysis software.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solutions.

Procedure:

-

Slice Preparation: Brain slices are prepared and maintained in a recording chamber continuously perfused with aCSF.

-

Electrode Placement: A carbon-fiber microelectrode is placed in the brain slice region of interest.

-

Waveform Application: A triangular waveform is applied to the electrode, rapidly scanning a range of potentials. This causes the oxidation and reduction of dopamine at the electrode surface, generating a current.

-

Dopamine Release Stimulation: Dopamine release is evoked, for example, by electrical stimulation of the tissue.

-

Varenicline Application: Varenicline is bath-applied to the brain slice, and its effect on stimulated dopamine release is measured.[10]

-

Data Analysis: The changes in the oxidation current for dopamine are measured and used to quantify the concentration of dopamine released. The effect of Varenicline on the amplitude and kinetics of dopamine release is then analyzed.

Visualizing Pathways and Processes

To further elucidate the mechanisms of Varenicline's off-target effects and the experimental approaches used to study them, the following diagrams are provided.

Discussion and Implications

The data presented in this guide highlight that while Varenicline is highly selective for the α4β2 nAChR, it is not exclusively so. Its potent agonistic activity at the human 5-HT3 receptor is a notable off-target effect that may contribute to some of the observed side effects of the drug, such as nausea.[4][8] The partial agonist activity at various nAChR subtypes, including α6β2*, is thought to be integral to its therapeutic efficacy in smoking cessation by both providing a moderate level of dopaminergic stimulation and competing with nicotine.[2][6]

Furthermore, studies have shown that Varenicline can modulate neurotransmitter systems downstream of its primary receptor targets. For instance, its action on nAChRs can influence GABAergic synaptic transmission.[11][12] Interestingly, some research suggests that Varenicline does not cause the same upregulation of nAChRs as chronic nicotine exposure when studied in intact cells, an effect that appears to be dependent on intracellular pH homeostasis.[13][14]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Varenicline is a potent agonist of the human 5-hydroxytryptamine3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elifesciences.org [elifesciences.org]

- 14. Selective and regulated trapping of nicotinic receptor weak base ligands and relevance to smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

Varenicline Tartrate: A Comprehensive Technical Guide to its Potential in Treating Substance Use Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varenicline (B1221332) tartrate, a selective partial agonist of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), is an established pharmacotherapy for smoking cessation. Emerging evidence from preclinical and clinical studies suggests its potential therapeutic utility extends to other substance use disorders (SUDs), including alcohol, stimulant, and opioid use disorders. This technical guide provides an in-depth review of the current state of research on varenicline for the treatment of SUDs. It details the pharmacological properties of varenicline, its mechanism of action within the neurobiology of addiction, and a comprehensive summary of findings from key experimental studies. This document is intended to serve as a resource for researchers and drug development professionals, providing detailed methodologies, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate further investigation into varenicline's broader therapeutic potential.

Pharmacology and Pharmacokinetics of Varenicline Tartrate